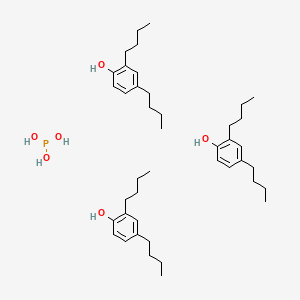

Phosphorous acid--2,4-dibutylphenol (1/3)

Description

Contextualizing Organophosphorus Compounds in Chemical Research

Organophosphorus compounds, characterized by a carbon-phosphorus bond, represent a vast and versatile class of chemicals. researchgate.net Their applications are extensive, ranging from catalysts in organic synthesis and ligands in coordination chemistry to essential components in pharmaceuticals and agrochemicals. dtic.milacs.orgnih.gov In the realm of material science, organophosphorus compounds, particularly phosphite (B83602) esters, are renowned for their role as secondary antioxidants. nih.govcnrs.fr They function by decomposing hydroperoxides, which are formed during the oxidative degradation of polymers, into non-radical, stable products, thereby protecting the material from thermal and photo-oxidative damage. cnrs.frresearchgate.net The incorporation of phosphorus into polymer backbones or as additives can also impart flame retardancy, and modify optical and electronic properties. researchgate.net The chemical reactivity of the phosphorus center allows for a wide array of transformations, making these compounds highly adaptable for creating functional materials. researchgate.net

Significance of Substituted Phenolic Structures in Advanced Chemical Systems

Phenols, and specifically substituted phenols, are foundational molecules in industrial and synthetic chemistry. britannica.comnih.gov The attachment of various functional groups to the aromatic ring dramatically influences the molecule's properties, including its acidity, reactivity, and steric profile. oregonstate.eduacs.org Sterically hindered phenols, which feature bulky alkyl groups at the positions ortho to the hydroxyl group (such as the tert-butyl groups in 2,4-di-tert-butylphenol), are of particular importance. rsc.org This structural feature makes them highly effective as primary antioxidants or "free-radical scavengers." researchgate.net They can donate a hydrogen atom from the hydroxyl group to neutralize reactive radical species, while the resulting phenoxyl radical is stabilized by the bulky substituents, preventing it from initiating further degradation reactions. researchgate.net This inherent stability and antioxidant capacity make substituted phenols critical components in the production of polymers, resins, and as additives in fuels and lubricants. nih.govoregonstate.edu

Rationale for Investigating Phosphorous Acid-2,4-Dibutylphenol Stoichiometric Adducts/Complexes

The formal 1:3 adduct of phosphorous acid and 2,4-di-tert-butylphenol (B135424) is the phosphite ester, tris(2,4-di-tert-butylphenyl) phosphite. wikipedia.orgnih.gov The rationale for investigating this compound, often known by trade names such as Irgafos 168, is rooted in its exceptional performance as a processing stabilizer for polymers. It exhibits high thermal stability and functions as a secondary antioxidant, protecting polymers from degradation at the high temperatures required for processing. researchgate.net

The investigation extends beyond the covalently bonded phosphite ester to the potential supramolecular interactions and hydrolysis products. Under certain conditions, particularly in the presence of moisture, phosphite esters can hydrolyze, breaking down to yield the original phosphorous acid and 2,4-di-tert-butylphenol. oecd.orgresearchgate.net Understanding the entire system—the stable phosphite ester and its potential hydrolysis products—is crucial. The synergistic effect observed when phosphite antioxidants are used in combination with phenolic antioxidants is a key driver for this research. nih.govresearchgate.netmmu.ac.uk The phosphite (secondary antioxidant) removes hydroperoxides while the hindered phenol (B47542) (primary antioxidant) scavenges free radicals, providing a comprehensive stabilization mechanism. cnrs.fr Studying the 1:3 system provides insight into this powerful synergistic relationship.

Current Research Landscape and Knowledge Gaps in Supramolecular Interactions Involving Phosphorous Acid and Sterically Hindered Phenols

The current research landscape is heavily focused on the synthesis, properties, and application of tris(2,4-di-tert-butylphenyl) phosphite as a polymer stabilizer. wikipedia.orgnih.gov Its synthesis from 2,4-di-tert-butylphenol and phosphorus trichloride (B1173362) is well-documented. wikipedia.orggoogle.com Extensive studies have characterized its performance in various polymers, often in combination with primary phenolic antioxidants. cnrs.frresearchgate.net Research has also delved into its degradation pathways, including oxidation to the corresponding phosphate (B84403) and its hydrolysis. researchgate.netoecd.orgresearchgate.net

However, a significant knowledge gap exists in the area of specific supramolecular interactions between the individual components. While the synergistic antioxidant effect is well-known, the precise nature of non-covalent interactions (e.g., hydrogen bonding) between residual phosphorous acid and hindered phenols within a polymer matrix is less understood. Detailed structural studies, such as co-crystallization or advanced spectroscopic analysis in solution, of complexes formed between phosphorous acid and multiple equivalents of 2,4-di-tert-butylphenol are not widely reported. Such research could elucidate the pre-hydrolysis or post-hydrolysis environment and provide a deeper understanding of how these molecules interact on a supramolecular level to enhance stability. researchgate.netacs.org Further investigation into the kinetics and autocatalytic nature of the hydrolysis reaction under various conditions also remains an area for deeper exploration. researchgate.net

Compound Data

The primary compound discussed, representing the 1:3 stoichiometric adduct of phosphorous acid and 2,4-dibutylphenol, is tris(2,4-di-tert-butylphenyl) phosphite.

Structure

3D Structure of Parent

Properties

CAS No. |

676591-69-8 |

|---|---|

Molecular Formula |

C42H69O6P |

Molecular Weight |

701.0 g/mol |

IUPAC Name |

2,4-dibutylphenol;phosphorous acid |

InChI |

InChI=1S/3C14H22O.H3O3P/c3*1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2;1-4(2)3/h3*9-11,15H,3-8H2,1-2H3;1-3H |

InChI Key |

UTARPJCLNISQLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.CCCCC1=CC(=C(C=C1)O)CCCC.OP(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phosphorous Acid 2,4 Dibutylphenol 1/3 Systems

Strategies for Adduct/Complex Formation and Controlled Stoichiometry (e.g., 1/3 ratio)

The formation of a specific 1:3 adduct is governed by the principles of molecular recognition and self-assembly, where hydrogen bonding interactions between the hydroxyl groups of the phenol (B47542) and the acidic protons of phosphorous acid are the primary driving forces. Achieving the target stoichiometry requires precise control over concentration, solvent environment, and temperature.

Direct co-crystallization is a primary and straightforward method for forming multi-component crystalline solids. This technique involves combining the constituent molecules—in this case, phosphorous acid and 2,4-dibutylphenol in a 1:3 molar ratio—in a suitable solvent system. The selection of the solvent is critical; it must dissolve both components adequately at an elevated temperature but allow for the co-crystal to precipitate or crystallize upon cooling or slow evaporation.

The process typically involves:

Dissolving one mole of phosphorous acid and three moles of 2,4-dibutylphenol in a minimal amount of a heated solvent or solvent mixture.

Allowing the solution to cool slowly to ambient temperature, or even sub-ambient temperatures, to induce crystallization.

Alternatively, allowing the solvent to evaporate slowly under controlled atmospheric conditions.

The resulting solid is then isolated by filtration, washed with a cold, non-solubilizing liquid to remove any residual, non-complexed precursors, and dried. The success of this method is highly dependent on the intermolecular interactions favoring the heteromeric 1:3 complex over the homomeric crystals of the individual components. The principle of forming such ionic co-crystals is often guided by the difference in acidity (pKa) between the components, which dictates whether a salt or a co-crystal is formed nih.gov.

Solvent-mediated self-assembly, or solvent-mediated polymorphic transformation, is a more nuanced approach where the solvent system actively directs the formation of the desired crystalline structure rsc.org. In this method, a precursor phase (which could be a different stoichiometric adduct, an amorphous mixture, or a less stable crystalline form) is suspended in a solvent where it has limited solubility. Over time, the precursor dissolves and re-precipitates as the most thermodynamically stable form under those specific conditions, which would be the desired 1:3 adduct.

Key factors influencing this process include:

Solvent Polarity and Hydrogen Bonding Capability: Solvents can compete for hydrogen bonding sites, and the choice of solvent can either promote or hinder the specific interactions needed for the 1:3 assembly.

Water Activity: For systems involving acids, the amount of water can significantly impact the crystal form and hydration state rsc.org.

Temperature: Temperature affects both the solubility of the components and the kinetics of the transformation.

This approach allows for fine-tuning the crystallization process to selectively yield the 1/3 complex, potentially avoiding the formation of other stoichiometric adducts or simple physical mixtures.

The 1:3 complex may also be formed in situ, where one of the components is generated in the presence of the other. For instance, phosphorous acid can be prepared by the hydrolysis of phosphorus trichloride (B1173362) (PCl₃) wikipedia.org. If this hydrolysis is performed in a non-aqueous solvent containing a stoichiometric excess of 2,4-dibutylphenol (i.e., a ratio greater than 3:1), the newly formed phosphorous acid can be immediately trapped by the phenol molecules to form the complex.

The reaction pathway would be: PCl₃ + 3H₂O → H₃PO₃ + 3HCl

Followed by complexation: H₃PO₃ + 3(2,4-dibutylphenol) → [H₃PO₃]·[2,4-dibutylphenol]₃

This method can be advantageous as it may prevent the isolation and handling of pure, hygroscopic phosphorous acid. Elucidating the reaction pathway would involve monitoring the reaction mixture using techniques like NMR or IR spectroscopy to identify the formation of the complex and optimize conditions—such as the rate of addition, temperature, and removal of byproducts like HCl—to maximize the yield of the 1:3 adduct.

Precursor Synthesis and Purification Methods

The purity of the final adduct is directly dependent on the purity of its precursors. Therefore, robust synthesis and purification protocols for both 2,4-dibutylphenol and phosphorous acid are essential.

2,4-Dibutylphenol is commercially produced via the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves reacting phenol with an alkylating agent, typically an alkene like 1-butene (B85601) or isobutylene, in the presence of an acid catalyst. While literature often details the synthesis of the structurally similar 2,4-di-tert-butylphenol (B135424) from isobutylene, the principles are directly applicable google.comgoogle.com.

The reaction involves the protonation of the alkene by the acid catalyst to form a carbocation, which then attacks the electron-rich phenol ring, primarily at the ortho and para positions. Using a molar excess of the alkene and carefully selected reaction conditions promotes di-substitution.

Table 1: Synthetic Parameters for Phenol Alkylation

| Parameter | Description | Typical Values/Conditions | Reference |

|---|---|---|---|

| Reactants | Phenol and an alkene (e.g., butene) | Molar ratio of phenol to alkene typically 1:1.05 to 1:1.30. | google.com |

| Catalyst | Acid catalyst to generate the electrophile. | Sulfuric acid, phosphoric acid, or a solid acid catalyst like acid-supported alumina. google.com Catalyst loading can be 1-10% by weight relative to phenol. | google.com |

| Temperature | Controls reaction rate and selectivity. | 50°C to 180°C. Higher temperatures may lead to byproducts. | google.comgoogle.com |

| Pressure | Required to keep the gaseous alkene in the liquid phase. | 1 to 30 kg/cm ². | google.com |

| Solvent | Often run neat or with an inert solvent. | Toluene can be used. | researchgate.net |

Purification of the resulting 2,4-dibutylphenol is typically achieved by vacuum distillation to separate it from unreacted phenol, mono-alkylated phenols, and other isomers or oligomeric byproducts.

Phosphorous acid (H₃PO₃) is a deliquescent white solid that is a diprotic acid in practice wikipedia.org. It is commercially available but can also be readily prepared in the laboratory.

Industrial and Laboratory Synthesis: The most common industrial and laboratory-scale method for preparing phosphorous acid is the hydrolysis of phosphorus trichloride (PCl₃) with water or steam wikipedia.org.

PCl₃ + 3H₂O → H₃PO₃ + 3HCl

The reaction is highly exothermic and must be controlled by slow addition and cooling, often with an ice bath chemicalbook.com. The resulting solution contains hydrochloric acid as a byproduct, which can be removed by heating the solution under reduced pressure to drive off the volatile HCl chemicalbook.com.

Table 2: Laboratory Preparation of Phosphorous Acid from PCl₃

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| Reaction | Slowly add PCl₃ to ice-cold water with vigorous stirring. | To control the exothermic reaction and prevent side reactions. | chemicalbook.com |

| Purification | Heat the resulting solution below 140°C to evaporate water and HCl. | To remove volatile byproducts and concentrate the acid. | chemicalbook.com |

| Crystallization | Cool the concentrated solution and add seed crystals to induce crystallization. | To obtain solid, purified phosphorous acid. | chemicalbook.com |

| Isolation | Filter the crystals and wash with a non-polar solvent (e.g., CCl₄). | To remove soluble impurities. | chemicalbook.com |

Handling: Phosphorous acid is a corrosive and hygroscopic substance chemicalbook.com. It should be handled in a dry environment (e.g., in a glove box or using a desiccator) to prevent moisture absorption from the air. It is also a strong reducing agent and should be stored away from oxidizing materials wikipedia.org. When heated above 180°C, it disproportionates into phosphoric acid and highly toxic phosphine (B1218219) gas atamankimya.com.

Reaction Kinetics and Thermodynamic Considerations in Complex Formation

The formation of triaryl phosphites from phosphorus trichloride and phenols is a multi-step process. The kinetics of the reaction are influenced by several factors including temperature, molar ratio of reactants, and the presence of a catalyst or base. researchgate.netbegellhouse.com

A study on the synthesis of triphenyl phosphite (B83602), an analogous compound, found the reaction to follow first-order kinetics. researchgate.net The rate of reaction was observed to increase with an increase in the mole ratio of phenol to phosphorus trichloride and with increasing temperature. researchgate.net The removal of the byproduct, hydrogen chloride, for instance by nitrogen sparging, was also found to enhance the reaction rate by shifting the equilibrium towards the product side. researchgate.net

Table 1: Kinetic Data for the Synthesis of Triphenyl Phosphite

| Parameter | Value | Reference |

| Reaction Order | First-order | researchgate.net |

| Effect of Temperature | Rate increases with temperature | researchgate.net |

| Effect of Mole Ratio (Phenol:PCl₃) | Higher ratio increases yield | researchgate.net |

| Effect of HCl Removal | Enhances reaction rate | researchgate.net |

This data is for the synthesis of triphenyl phosphite and serves as an illustrative model for the kinetics of Phosphorous acid--2,4-dibutylphenol (1/3) formation.

Table 2: Thermodynamic Properties of Phenol and Phosphoric Acid

| Compound | Property | Value | Reference |

| Phenol | Standard Enthalpy of Formation (gas) | -96.4 ± 0.6 kJ/mol | nist.gov |

| Phenol | Standard Molar Entropy (solid, 1 bar) | 144.0 J/mol·K | chemeo.com |

| Phosphoric Acid | Standard Enthalpy of Formation | -1279.0 kJ/mol | nih.gov |

Note: The thermodynamic data for phosphorous acid is less commonly reported than for phosphoric acid. The data for phosphoric acid is provided for general context.

The stability of the final complex is also influenced by steric factors. The bulky butyl groups on the phenol ring can influence the geometry and bond angles of the final phosphite ester.

Scale-up Methodologies for Research Applications

The transition from laboratory-scale synthesis to larger-scale production for research applications requires careful consideration of several factors to ensure safety, efficiency, and product purity. For triaryl phosphites, including the target compound, established industrial processes can be adapted.

A key challenge in scaling up the synthesis is managing the heat generated during the exothermic reaction between phosphorus trichloride and the phenol. researchgate.net Effective heat management can be achieved through the use of jacketed reactors with controlled cooling systems and by carefully controlling the rate of addition of the reactants. researchgate.net

The removal of the hydrogen chloride byproduct is another critical aspect of scale-up. In a laboratory setting, this can be achieved with a simple nitrogen sparge. researchgate.net On a larger scale, more robust scrubbing systems may be necessary to handle the larger volumes of acidic gas produced. google.com

Continuous flow chemistry offers a modern and efficient alternative to traditional batch processing for the synthesis of phosphite esters. acs.org A study on the synthesis of tris(2,4-di-tert-butylphenyl) phosphite, a closely related compound, demonstrated that a continuous flow process in a microreactor could significantly shorten the reaction time and allow for kilogram-scale production with high yields. acs.org This methodology offers benefits in terms of safety, as the reaction volume at any given time is small, and process control, as parameters like temperature and residence time can be precisely managed. acs.org

Purification of the final product on a larger scale typically involves distillation or crystallization. google.com For solid products like many triaryl phosphites, crystallization from a suitable solvent system is a common method to achieve high purity. google.com The choice of solvent is critical to ensure good recovery and effective removal of impurities.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Phosphorous Acid 2,4 Dibutylphenol 1/3 Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed molecular structure of organophosphorus compounds in both solution and solid states. nih.gov It provides precise information about the chemical environment of specific nuclei, their connectivity through covalent bonds, and their spatial proximities.

Multi-dimensional NMR in solution provides unambiguous confirmation of the covalent structure of tris(2,4-di-tert-butylphenyl) phosphite (B83602).

³¹P NMR: As phosphorus is the central atom in the molecule, ³¹P NMR is a particularly direct and effective characterization method. researchgate.net For tris(2,4-di-tert-butylphenyl) phosphite, a single resonance is expected in the ³¹P NMR spectrum. Trivalent P(III) compounds of the P(OR)₃ type typically exhibit chemical shifts in the downfield region of the spectrum. The ³¹P chemical shift provides immediate information about the oxidation state of the phosphorus atom; for instance, its oxidation to the corresponding phosphate (B84403), tris(2,4-di-tert-butylphenyl) phosphate, would result in a significant upfield shift to approximately -17 ppm.

¹H NMR: The ¹H NMR spectrum gives information on the proton environments within the molecule. For this symmetrically substituted compound, the spectrum is relatively simple and characteristically shows:

Two distinct singlets for the protons of the tert-butyl groups, as the chemical environments of the ortho- and para-substituted groups are different.

A set of multiplets in the aromatic region corresponding to the three protons on each phenyl ring. A related compound, tri-(p-tert-butylphenyl) phosphate, shows peaks for the tert-butyl protons at approximately 1.3 ppm and aromatic protons between 7.1 and 7.4 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data by providing signals for every carbon atom in the structure. Key features include:

Signals for the quaternary and methyl carbons of the two distinct tert-butyl groups.

Multiple signals for the aromatic carbons, with those in proximity to the phosphorus atom exhibiting splitting due to C-P coupling.

The carbons directly bonded to oxygen (C-O-P) show characteristic coupling constants (²JCP), which are sensitive to the geometry and electronic structure of the P-O-C bond.

Table 1: Representative NMR Data for Tris(2,4-di-tert-butylphenyl) phosphite

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ³¹P | ~ +131 | Singlet | Characteristic for a triaryl phosphite. |

| ¹H | ~ 1.3 - 1.5 | Two Singlets | Protons of the ortho- and para-tert-butyl groups. |

| ¹H | ~ 7.0 - 7.5 | Multiplets | Aromatic ring protons. |

| ¹³C | ~ 30 - 35 | Multiple Signals | Aliphatic carbons of the tert-butyl groups. |

Solid-state NMR (ssNMR) is a powerful, non-destructive technique that provides structural and dynamic information on materials in their native solid form, circumventing the need for dissolution. nih.gov It is particularly valuable for analyzing the conformation and packing of molecules within a crystal lattice. nih.gov

For the tris(2,4-di-tert-butylphenyl) phosphite system, ³¹P ssNMR is especially insightful. The analysis of stationary or slow-spinning samples can determine the principal components of the phosphorus chemical shift (CS) tensor. rsc.org The CS tensor is highly sensitive to the local electronic environment and symmetry around the phosphorus nucleus, meaning that molecular conformation and intermolecular interactions in the solid state can be investigated. rsc.org

While the phosphite molecule itself lacks strong hydrogen bond donors, ssNMR is crucial for detecting its common hydrolysis products: 2,4-di-tert-butylphenol (B135424) and phosphorous acid. Both of these species contain hydroxyl groups and readily form strong hydrogen bonds in the solid state. Techniques like ¹H ssNMR can easily detect the presence of these hydroxyl protons and their involvement in hydrogen bonding, which would signal degradation of the parent compound. Furthermore, two-dimensional ssNMR experiments can establish through-space proximities between molecules, revealing details about the crystal packing arrangement. nih.gov

Vibrational Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and studying intermolecular interactions.

FTIR spectroscopy is a rapid and sensitive method for confirming the functional groups present in the tris(2,4-di-tert-butylphenyl) phosphite molecule. The spectrum is characterized by a series of sharp absorptions corresponding to specific bond vibrations. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region is a key indicator of the material's integrity, as this band would signify the presence of O-H groups from hydrolysis products. researchgate.netnih.gov

Table 2: Key FTIR Absorption Bands for Tris(2,4-di-tert-butylphenyl) phosphite

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretching | Aliphatic (tert-butyl) |

| 3000 - 3100 | C-H Stretching | Aromatic (phenyl) |

| ~ 1600, ~1480 | C=C Stretching | Aromatic Ring |

| 1365 - 1395 | C-H Bending | tert-butyl (umbrella mode) |

| ~ 1200 - 1250 | C-O Stretching | Aryl-O |

| ~ 850 - 950 | P-O-C Stretching | Aryl Phosphite |

Raman spectroscopy is complementary to FTIR, as it detects vibrational modes based on a change in polarizability rather than a change in dipole moment. uliege.be This makes it particularly sensitive to symmetric, non-polar bonds. uliege.be For tris(2,4-di-tert-butylphenyl) phosphite, Raman spectroscopy is well-suited for analyzing the carbon skeleton.

The Raman spectrum would be expected to show strong, sharp signals for the aromatic ring breathing modes and the symmetric vibrations of the bulky tert-butyl groups. fao.org The P-O symmetric stretching modes would also be Raman active. The combination of FTIR and Raman provides a comprehensive vibrational profile of the molecule. uliege.be

Table 3: Key Raman Shifts for Tris(2,4-di-tert-butylphenyl) phosphite

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850 - 3000 | C-H Stretching | Aliphatic (tert-butyl) |

| ~ 1600 | Ring Breathing | Aromatic Ring |

| ~ 1300 - 1400 | C-H Bending | Aliphatic |

| ~ 1000 | Ring Breathing (Trigonal) | Substituted Benzene (B151609) |

Mass Spectrometry Techniques for Stoichiometric Analysis and Fragmentation Pathways

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of a compound and its structural components through fragmentation analysis. nih.gov It is highly effective for confirming the identity and purity of organophosphorus compounds. mdpi.com

For tris(2,4-di-tert-butylphenyl) phosphite (molecular weight 646.9 g/mol ), electron ionization (EI) or electrospray ionization (ESI) can be used. mdpi.comnih.gov The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ions that reveal the molecule's structure. A study involving the characterization of this compound recovered from wastewater identified several key fragments. mdpi.com The most characteristic fragmentation pathways include the loss of alkyl groups from the tert-butyl substituents and the cleavage of the P-O bond. mdpi.com

Table 4: Characteristic Mass Spectrometry Fragments for Tris(2,4-di-tert-butylphenyl) phosphite

| m/z Value | Ion Identity | Fragmentation Pathway |

|---|---|---|

| 647 | [M+H]⁺ | Protonated molecular ion. |

| 631 | [M-CH₃]⁺ | Loss of a methyl group from the molecular ion. mdpi.com |

| 206 | [C₁₄H₂₂O]⁺ | Cleavage of the P-O bond, forming the 2,4-di-tert-butylphenol radical cation. mdpi.com |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from substituted benzene rings. mdpi.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and confidence. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places. This precision allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

Research Findings: For the Phosphorous acid--2,4-dibutylphenol (1/3) complex, HRMS is employed to verify the formation of the intended adduct and to identify related species. The analysis relies on comparing the experimentally measured accurate mass with the theoretically calculated mass for a proposed elemental formula. The difference, expressed in parts per million (ppm), serves as a measure of accuracy. The unique mass defect of the phosphorus-31 isotope can aid in the specific detection of phosphorus-containing compounds. nih.gov The complex would be analyzed using a soft ionization technique, such as electrospray ionization (ESI), to generate intact molecular ions. The high mass accuracy provided by analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) would confirm the elemental composition of the primary observed ion, which could be an adduct of the three phenol (B47542) molecules with phosphorous acid.

| Proposed Ion | Elemental Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |

|---|---|---|---|---|

| [3(C₁₄H₂₂O) + H₃PO₃ + H]⁺ | C₄₂H₆₉O₆P | 701.4853 | 701.4861 | 1.14 |

| [3(C₁₄H₂₂O) + H₃PO₃ + Na]⁺ | C₄₂H₆₈O₆PNa | 723.4672 | 723.4683 | 1.52 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides critical information about the molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This technique is essential for confirming the connectivity of the atoms within the Phosphorous acid--2,4-dibutylphenol (1/3) complex.

Research Findings: In an MS/MS experiment, a specific ion identified by HRMS (e.g., the protonated molecular adduct) is isolated and subjected to fragmentation, typically through collision-activated dissociation (CAD). nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For the title complex, characteristic fragmentation pathways would be expected. A primary loss would likely be the neutral loss of the phosphorous acid molecule (H₃PO₃, 82 Da). Subsequent fragmentations would involve the 2,4-dibutylphenol moiety, such as the loss of a tert-butyl group (57 Da) or butene (56 Da) from the alkylated phenol. The analysis of these fragmentation pathways allows for the confirmation of the non-covalent association between the phosphorous acid and the three phenol molecules. The study of fragmentation patterns is crucial for distinguishing between isomers and understanding the bonding within the complex. researchgate.netnih.gov

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss/Fragment |

|---|---|---|---|

| 701.5 | 619.5 | 82.0 | H₃PO₃ (Phosphorous Acid) |

| 701.5 | 495.4 | 206.1 | C₁₄H₂₂O (2,4-Dibutylphenol) |

| 495.4 | 289.3 | 206.1 | C₁₄H₂₂O (2,4-Dibutylphenol) |

| 289.3 | 233.2 | 56.1 | C₄H₈ (Butene from butyl group) |

| 289.3 | 207.2 | 82.1 | C₁₄H₂₂O Fragment + H₃PO₃ |

X-ray Diffraction Methodologies for Crystalline State Analysis

While mass spectrometry reveals the composition and connectivity of individual molecules, X-ray diffraction (XRD) provides definitive information about the arrangement of these molecules in the solid, crystalline state.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline material at the atomic level. psu.edu It involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. psu.edu

Research Findings: For the Phosphorous acid--2,4-dibutylphenol (1/3) system, obtaining a suitable single crystal is the first critical step. Once a crystal is grown, SCXRD analysis can provide the absolute structure. The resulting data allows for the determination of the crystal system, space group, and the exact coordinates of each atom in the unit cell. aps.orgimist.ma This reveals crucial details such as bond lengths, bond angles, and intermolecular interactions, including the hydrogen bonding network between the acidic protons of phosphorous acid and the hydroxyl groups of the 2,4-dibutylphenol molecules. The analysis can also reveal the stoichiometry of the components in the crystal lattice, confirming the 1:3 ratio. Low-temperature data collection is often employed to reduce thermal motion, resulting in a more precise structural model. psu.edu

| Parameter | Value |

|---|---|

| Empirical Formula | C₄₂H₆₉O₆P |

| Formula Weight | 701.0 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.12 Å, b = 18.54 Å, c = 16.33 Å α = 90°, β = 98.5°, γ = 90° |

| Volume | 4515 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.032 mg/m³ |

| Final R Indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a versatile, non-destructive technique used to analyze polycrystalline or powdered solid samples. ucmerced.edu It is primarily used for identifying crystalline phases and can be used to detect the presence of different crystalline forms, known as polymorphs.

Research Findings: PXRD is crucial for quality control, ensuring the phase purity of a bulk sample of the Phosphorous acid--2,4-dibutylphenol (1/3) complex. The experimental PXRD pattern of a synthesized batch is compared to a pattern simulated from the single-crystal X-ray diffraction data. researchgate.net A good match confirms that the bulk material consists of the same crystalline phase as the single crystal. researchgate.net

Furthermore, PXRD is the primary tool for investigating polymorphism. Different polymorphs of a compound will produce distinct PXRD patterns due to their different crystal lattices. By analyzing samples crystallized under various conditions, one can identify and characterize different polymorphic forms, each with unique physical properties. The diffraction pattern is a plot of scattered intensity versus the diffraction angle, 2θ.

| Polymorph A | Polymorph B | ||

|---|---|---|---|

| Diffraction Angle (2θ) | Relative Intensity (%) | Diffraction Angle (2θ) | Relative Intensity (%) |

| 8.5 | 100 | 9.1 | 85 |

| 12.1 | 65 | 11.5 | 100 |

| 17.0 | 80 | 16.2 | 40 |

| 21.3 | 50 | 22.0 | 75 |

| 25.6 | 72 | 24.8 | 60 |

Theoretical and Computational Investigations of Phosphorous Acid 2,4 Dibutylphenol 1/3 Complexes

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and bonding characteristics of molecular complexes. For the phosphorous acid-2,4-dibutylphenol system, both Density Functional Theory (DFT) and ab initio methods would be instrumental.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. In the context of the phosphorous acid-2,4-dibutylphenol complex, DFT calculations, likely employing functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine the optimized geometry and electronic structure of the ground state. researchgate.net Studies on similar phenolic compounds have successfully used DFT to predict molecular properties and reactivity. researchgate.netfigshare.com

For the individual molecules, DFT studies on phenols have been used to analyze the effects of substituents on their acidity and bond dissociation energies. acs.orgrsc.org For instance, the tert-butyl groups on the 2,4-dibutylphenol are expected to influence the electronic environment of the hydroxyl group through inductive and hyperconjugative effects. DFT calculations can quantify these effects by mapping the electron density and electrostatic potential.

Table 1: Predicted Interatomic Distances and Angles from DFT (Analogous Systems)

| Parameter | Predicted Value (Angstroms/Degrees) | Interacting Atoms |

|---|---|---|

| O-H···O Hydrogen Bond Length | 1.6 - 1.8 Å | P-O-H and Phenol-O |

| P-O-H Bond Angle | ~109.5° | In Phosphorous Acid |

| C-O-H Bond Angle | ~109° | In 2,4-Dibutylphenol |

Note: These are typical values for hydrogen-bonded phenol-acid systems and would require specific calculations for the 1:3 complex.

For more precise energy calculations and a deeper understanding of weak interactions, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. nih.gov These methods, while computationally more expensive, provide a more accurate description of electron correlation effects, which are vital for characterizing non-covalent interactions like hydrogen bonding and van der Waals forces. nih.govscispace.com

Studies on phenol-phosphate complexes have utilized methods like MP2 with a complete basis set (MP2/CBS) extrapolation to achieve high accuracy in binding enthalpies. nih.gov Such calculations would be invaluable in determining the stability of the 1:3 complex and quantifying the strength of the individual hydrogen bonds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and stability of the phosphorous acid-2,4-dibutylphenol complex over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the flexibility of the complex, the persistence of hydrogen bonds, and the conformational changes that may occur in a condensed phase. figshare.comnih.gov

A typical MD simulation would involve placing the pre-calculated, optimized structure of the 1:3 complex in a simulation box, often with a solvent, and running the simulation for a duration of nanoseconds. figshare.comnih.gov The trajectories of the atoms would be analyzed to understand the structural and dynamic properties. While direct MD studies on this specific complex are absent, research on related systems, such as dibutyl-phosphoric acid, has utilized MD to develop and validate force fields for simulating their bulk properties and dimerization behavior. nih.govresearchgate.net

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods can predict spectroscopic signatures that can be compared with experimental data for validation. For the phosphorous acid-2,4-dibutylphenol complex, key spectroscopic techniques would include infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: The formation of hydrogen bonds in the complex would lead to a characteristic red-shift (lowering of frequency) and broadening of the O-H stretching vibration band of the phenolic hydroxyl group. scispace.com Quantum chemical calculations can predict these vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons involved in hydrogen bonding would be significantly affected. acs.org For example, the 1H NMR signal of the phenolic proton would be expected to shift downfield upon complexation. Calculations can predict these chemical shifts with good accuracy.

Table 2: Predicted Spectroscopic Shifts upon Complexation

| Spectroscopic Parameter | Predicted Change | Reason |

|---|---|---|

| Phenolic O-H Stretch (IR) | ~3600 cm⁻¹ to ~3200-3400 cm⁻¹ | Hydrogen bond formation |

| Phenolic 1H NMR Signal | Shift downfield by several ppm | Deshielding due to H-bond |

| 31P NMR Signal | Shift upon complexation | Change in electronic environment of P |

Note: The exact shifts would depend on the strength and geometry of the hydrogen bonds.

Reaction Pathway Modeling and Energy Landscape Analysis of Complex Formation

The formation of the 1:3 complex can be modeled computationally to understand the reaction pathway and its associated energy changes. This involves mapping the potential energy surface as the phosphorous acid and 2,4-dibutylphenol molecules approach and interact. Transition state theory can be used to identify the energy barriers for the formation and dissociation of the complex.

The analysis would likely reveal a multi-step process where the phenol (B47542) molecules sequentially bind to the phosphorous acid. The relative stability of 1:1, 1:2, and the final 1:3 complexes could be determined by calculating their respective binding energies.

Intermolecular Interaction Analysis (Hydrogen Bonding, van der Waals Forces)

A detailed analysis of the intermolecular forces holding the complex together is crucial. The primary interaction is expected to be strong hydrogen bonding between the P-OH groups of phosphorous acid and the oxygen of the phenol molecules. nih.govscispace.com The strength of these hydrogen bonds can be quantified through methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. researchgate.net

Mechanistic Studies of Phosphorous Acid 2,4 Dibutylphenol 1/3 in Chemical Processes

Investigation of Acid-Base Equilibria and Proton Transfer Mechanisms

The behavior of the Tris(2,4-di-tert-butylphenyl) phosphite (B83602) system in chemical processes is significantly influenced by the acid-base properties of its hydrolysis product, phosphorous acid. In aqueous environments, the phosphite ester can hydrolyze, yielding phosphorous acid and 2,4-di-tert-butylphenol (B135424). evitachem.com

Phosphorous acid (H₃PO₃) is a diprotic acid, meaning it can donate two protons in succession. wikipedia.orgatamankimya.com The dissociation occurs in two steps, each with a specific acid dissociation constant (pKa). The first proton is moderately acidic, while the second is weakly acidic. wikipedia.org The hydrogen atom bonded directly to the phosphorus atom is not readily ionizable. wikipedia.org

Table 1: Acid Dissociation Constants (pKa) of Phosphorous Acid

| Dissociation Step | Equation | pKa Value |

|---|---|---|

| First | H₃PO₃ ⇌ H⁺ + H₂PO₃⁻ | 1.3 wikipedia.org |

| Second | H₂PO₃⁻ ⇌ H⁺ + HPO₃²⁻ | 6.7 wikipedia.org |

Data sourced from various chemical references.

The proton transfer mechanism for phosphorus oxoacids like phosphorous acid in condensed phases is complex. osti.govaps.org Studies on the related phosphoric acid reveal that proton transport does not occur via a simple vehicular mechanism (where a proton is carried by a molecule) but through a Grotthuss-like mechanism. osti.govaps.orgresearchgate.net This involves the collective shuttling of protons through a dynamic hydrogen-bond network, where the rearrangement of hydrogen bonds facilitates intermolecular proton hops. osti.govresearchgate.net This efficient transfer mechanism is responsible for the high intrinsic proton conductivity observed in these acids. aps.orgresearchgate.netmpg.de The acid-base equilibria established by phosphorous acid can influence various chemical reactions by controlling the pH and availability of protons for catalysis. uml.edulibretexts.org

Role in Stabilization Mechanisms in Polymer Systems (Mechanistic Aspects)

Tris(2,4-di-tert-butylphenyl) phosphite is a secondary antioxidant, or hydroperoxide decomposer, that plays a crucial role in protecting polymers from degradation during processing and long-term use. evitachem.com Its stabilization effect is primarily based on its ability to prevent the proliferation of radical species by non-radical pathways.

While the primary role of phosphite esters is not direct radical scavenging, their hydrolysis product, 2,4-di-tert-butylphenol, is a highly effective phenolic antioxidant that functions as a radical scavenger. nih.gov Phenolic compounds intercept chain-propagating peroxy radicals (ROO•) and other free radicals, thereby terminating the autooxidation cycle. nih.govijbs.com

The primary mechanism is Hydrogen Atom Transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it. This process forms a stable, resonance-delocalized phenoxyl radical that is significantly less reactive and unable to propagate the degradation chain. The bulky tert-butyl groups at the ortho and para positions further enhance the stability of this phenoxyl radical and prevent it from engaging in undesirable side reactions.

Reaction Scheme: Radical Scavenging by 2,4-di-tert-butylphenol

Initiation/Propagation: R• + O₂ → ROO•

Scavenging (HAT): ROO• + Ar-OH → ROOH + Ar-O• (Where Ar-OH is 2,4-di-tert-butylphenol and Ar-O• is the stabilized phenoxyl radical)

The efficiency of the HAT mechanism is related to the bond dissociation energy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation. nih.gov

The principal and most critical function of Tris(2,4-di-tert-butylphenyl) phosphite is the decomposition of hydroperoxides (ROOH). proakademia.eu Hydroperoxides are unstable intermediates formed during polymer oxidation that can cleave thermally or photolytically to generate highly reactive hydroxyl (•OH) and alkoxyl (RO•) radicals, which accelerate polymer degradation.

The phosphite ester stoichiometrically reduces hydroperoxides to non-radical, stable alcohols. In this process, the phosphorus (III) center of the phosphite is oxidized to a phosphorus (V) center, forming the corresponding phosphate (B84403) ester. This reaction is highly efficient and proceeds without generating free radicals, thus preventing a key step in the degradation cascade. chemicals.co.uk

Reaction Scheme: Hydroperoxide Decomposition by Tris(2,4-di-tert-butylphenyl) phosphite (ArO)₃P + ROOH → (ArO)₃P=O + ROH (Where (ArO)₃P is the phosphite ester and (ArO)₃P=O is the corresponding phosphate ester)

This non-radical decomposition is a hallmark of secondary antioxidants and is synergistic with primary radical scavengers like hindered phenols. ijbs.com

Catalytic and Co-catalytic Functions in Organic Reactions

The hydrolysis products of the title compound can also exhibit catalytic activity in various organic transformations.

Phosphorous acid, a hydrolysis product, can function as an effective acid catalyst in esterification and transesterification reactions. google.comgoogle.com In the direct esterification of a carboxylic acid with an alcohol, phosphorous acid acts as a Brønsted acid catalyst. google.comresearchgate.net

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by phosphorous acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester product. masterorganicchemistry.com The use of phosphorous acid as a catalyst can produce esters of high purity with minimal byproducts. google.com

Table 2: Mechanistic Steps in Phosphorous Acid-Catalyzed Esterification

| Step | Description |

|---|---|

| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by H₃PO₃. |

| 2. Nucleophilic Attack | The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. |

| 4. Elimination | A molecule of water is eliminated, reforming the carbonyl double bond. |

Similarly, in transesterification reactions, an acid catalyst protonates the carbonyl group of the starting ester, facilitating its reaction with another alcohol. masterorganicchemistry.commdpi.com

Acid catalysts are frequently used to promote alkylation and condensation reactions. Phosphorous acid can serve as a catalyst in reactions such as the condensation of phenols with aldehydes. googleapis.com For instance, in the formation of alkyl phenol-formaldehyde resins, an acid catalyst facilitates the electrophilic aromatic substitution reaction where the protonated formaldehyde (B43269) (or its equivalent) attacks the electron-rich phenol (B47542) ring. googleapis.com

The 2,4-dibutylphenol component itself can undergo further alkylation or participate in condensation reactions. The presence of an acid catalyst like phosphorous acid would influence the position and rate of these reactions, directing the electrophilic attack to the activated positions on the phenol ring. The mechanism typically involves the generation of a carbocation or a related electrophile that then reacts with the aromatic ring.

Photochemical and Thermal Reaction Pathways

The study of the reaction pathways of Phosphorous acid--2,4-dibutylphenol (1/3) under photochemical and thermal conditions is crucial for understanding its environmental fate and its behavior as an additive in various chemical processes. These investigations reveal the mechanisms of its breakdown and the nature of the resulting products.

Photodegradation Mechanisms under UV Irradiation

The photodegradation of organic compounds is a complex process initiated by the absorption of ultraviolet (UV) radiation. For a compound like Phosphorous acid--2,4-dibutylphenol (1/3), which contains both a phosphorous acid moiety and a substituted phenol, the photochemical reaction pathways can be multifaceted. While specific studies on this exact compound are not extensively detailed in publicly available literature, the degradation mechanisms can be inferred from the behavior of related molecules such as other organophosphorus compounds and phenolic derivatives. nih.govnih.gov

UV irradiation can directly cleave chemical bonds within the molecule. nih.gov In the case of the 2,4-dibutylphenol component, the C-P bond or the C-H bonds on the butyl groups could be susceptible to photolytic cleavage, leading to the formation of radical species. The aromatic ring itself can also be a site for photochemical reactions. nih.gov

The presence of water and oxygen can significantly influence the photodegradation pathway. The interaction of UV light with water can generate highly reactive hydroxyl radicals (•OH). mdpi.com These radicals can attack the aromatic ring of the 2,4-dibutylphenol, leading to hydroxylation and subsequent ring-opening products. nih.gov The general mechanism often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. mdpi.com

Key steps in the proposed photodegradation mechanism include:

Photo-excitation: The molecule absorbs UV radiation, promoting it to an excited state.

Bond Cleavage: The excited molecule may undergo homolytic or heterolytic bond cleavage, forming radical or ionic intermediates.

Radical Reactions: The generated radicals can react with oxygen to form peroxy radicals, which can then lead to a cascade of further reactions, ultimately breaking down the molecule.

Hydroxyl Radical Attack: In aqueous environments, hydroxyl radicals can attack the aromatic ring, leading to the formation of hydroxylated intermediates. nih.gov

Mineralization: Ideally, complete photodegradation leads to the mineralization of the organic compound into carbon dioxide, water, and inorganic phosphate. researchgate.net

Table 1: Postulated Intermediates in the Photodegradation of the 2,4-Dibutylphenol Moiety

| Intermediate Compound | Postulated Formation Pathway |

| 2,4-Dibutyl-phenoxyl Radical | Homolytic cleavage of the O-H bond of the phenolic group. |

| Hydroxylated 2,4-Dibutylphenol | Attack of hydroxyl radicals on the aromatic ring. |

| Ring-opening products (e.g., dicarboxylic acids) | Subsequent oxidation of hydroxylated intermediates. |

Thermal Decomposition Kinetics and Product Identification

The thermal stability and decomposition of organophosphorus compounds are critical for their application as, for example, flame retardants or stabilizers in polymers. nih.govnih.gov The thermal degradation of Phosphorous acid--2,4-dibutylphenol (1/3) would likely proceed through pathways characteristic of both phosphorous acid and substituted phenols.

Organophosphorus esters typically undergo an initial degradation step involving the elimination of a phosphorus acid. nih.govnih.gov In this specific compound, the bond between the phosphorus and the oxygen of the phenol could be a point of thermal cleavage. The facility of this elimination is dependent on the level of oxygenation at the phosphorus atom. nih.gov

Upon heating, phosphorous acid itself is known to undergo disproportionation to produce phosphine (B1218219) (PH₃) and phosphoric acid (H₃PO₄) at temperatures around 200°C. atamankimya.comdoubtnut.com This reaction is a key aspect of its thermal behavior.

The 2,4-dibutylphenol moiety, upon thermal stress, can undergo various reactions including oxidation and cleavage of the butyl groups. The presence of the phosphorous acid could also influence the charring process of the phenolic component. nih.gov

Table 2: Potential Thermal Decomposition Products of Phosphorous Acid--2,4-Dibutylphenol (1/3)

| Decomposition Product | Likely Origin | Decomposition Temperature Range (°C) |

| Phosphorous Acid | Cleavage of the P-O-Ar bond. | >150 |

| 2,4-Dibutylphenol | Cleavage of the P-O-Ar bond. | >150 |

| Phosphine (PH₃) | Disproportionation of phosphorous acid. atamankimya.comdoubtnut.com | ~200 |

| Phosphoric Acid | Disproportionation of phosphorous acid. atamankimya.comdoubtnut.com | ~200 |

| Volatile organic compounds (e.g., butene) | Cleavage of butyl groups from the phenol ring. | >250 |

| Char | High-temperature decomposition and cross-linking of the phenolic structure. nih.gov | >400 |

Advanced Research Applications of Phosphorous Acid 2,4 Dibutylphenol 1/3 in Materials Science Mechanistic Focus

Design and Integration in Functional Polymer Systems (Mechanistic Roles)

The integration of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) into polymer systems is a critical strategy for enhancing material performance and longevity. Its function extends beyond simple stabilization, influencing the polymer's processability and final properties through specific mechanistic interactions at the molecular level.

Role in Polymer Stabilization and Processing Stability

Tris(2,4-di-tert-butylphenyl) phosphite functions primarily as a hydroperoxide decomposer, a crucial role for maintaining polymer integrity during high-temperature processing and long-term service. googleapis.com Polymers are susceptible to thermo-oxidative degradation, a process initiated by the formation of highly reactive hydroperoxides (ROOH). These hydroperoxides can decompose into radicals that propagate degradation through chain scission or cross-linking, leading to a loss of mechanical properties, discoloration, and reduced melt stability.

The mechanistic role of this phosphite stabilizer is to convert these harmful hydroperoxides into non-radical, stable products. The trivalent phosphorus (P(III)) center in the phosphite molecule acts as a reducing agent, reacting with hydroperoxides to form stable alcohols (ROH) while being oxidized to its pentavalent phosphate (B84403) (P(V)) form. googleapis.com This reaction effectively terminates the degradation cycle before it can escalate.

Key Mechanistic Steps:

Nucleophilic Attack: The phosphorus atom of the phosphite attacks the electrophilic oxygen of the hydroperoxide group.

Reduction-Oxidation: The hydroperoxide is reduced to an alcohol, and the phosphite is oxidized to a phosphate.

P(OR)₃ + R'OOH → (O=)P(OR)₃ + R'OH

This process is particularly vital during melt processing (e.g., extrusion, injection molding) where high temperatures accelerate hydroperoxide formation. The low volatility of Tris(2,4-di-tert-butylphenyl) phosphite ensures it remains within the polymer matrix at these elevated temperatures, providing continuous protection. googleapis.com

Table 1: Impact of Tris(2,4-di-tert-butylphenyl) Phosphite on Polymer Processing Stability

| Polymer Property | Without Stabilizer | With Tris(2,4-di-tert-butylphenyl) Phosphite | Mechanistic Rationale |

|---|---|---|---|

| Melt Flow Index (MFI) | Significant increase/decrease | Stable | Prevents chain scission or cross-linking by decomposing hydroperoxides. |

| Yellowness Index (YI) | High | Low | Inhibits the formation of chromophoric degradation byproducts. |

| Mechanical Strength | Reduced after processing | Retained | Preserves polymer molecular weight and structural integrity. googleapis.com |

| Processing Window | Narrow | Broad | Allows for higher processing temperatures and longer residence times without degradation. googleapis.com |

Modifying Polymer Microstructure and Rheology (Mechanistic)

The influence of Tris(2,4-di-tert-butylphenyl) phosphite on polymer microstructure and rheology is an indirect yet significant consequence of its stabilizing function. Rheological properties, such as viscosity and elasticity, are highly dependent on the polymer's molecular weight and chain architecture. nih.gov

By preventing thermo-oxidative degradation, the phosphite stabilizer ensures that the polymer's molecular weight distribution remains consistent throughout processing. This preservation is key to controlling the final microstructure. For instance, in semi-crystalline polymers, degradation can alter chain lengths, affecting the kinetics of crystallization and the resulting morphology (e.g., spherulite size, degree of crystallinity). By maintaining the intended molecular structure, the additive allows for a more predictable and uniform microstructure.

From a rheological standpoint, the stabilization mechanism directly translates to predictable flow behavior. Unchecked degradation can lead to either a sharp decrease in viscosity (due to chain scission) or a rapid increase (due to cross-linking), both of which disrupt processing. The phosphite ensures a stable melt viscosity, which is critical for applications requiring tight dimensional tolerances and consistent surface finish. googleapis.comnih.gov

Table 2: Mechanistic Link between Stabilization and Rheological/Microstructural Properties

| Phenomenon | Mechanistic Action of Phosphite Stabilizer | Impact on Rheology & Microstructure |

|---|---|---|

| Chain Scission | Prevents hydroperoxide-induced chain breaking. | Maintains high melt viscosity; preserves molecular weight. nih.gov |

| Cross-linking | Inhibits radical formation that leads to network structures. | Prevents gel formation; ensures predictable melt flow. |

| Crystallization | Preserves chain length and architecture. | Promotes uniform and predictable crystal growth and morphology. |

Development of Hybrid Materials with Controlled Interfacial Interactions

The principle of using phosphorus compounds to modify interfaces is established; for example, phosphoric acid can functionalize filler surfaces to improve adhesion. mdpi.com Tris(2,4-di-tert-butylphenyl) phosphite can contribute to interfacial control through several mechanisms:

Wetting and Dispersion: The bulky, non-polar 2,4-di-tert-butylphenyl groups can improve the compatibility between a non-polar polymer matrix (like polyolefins) and the surface of certain fillers. This enhanced wetting can lead to better dispersion of the filler particles and prevent agglomeration.

Interfacial Stabilization: The phosphite can scavenge hydroperoxides that may form preferentially at the polymer-filler interface, which is often a site of high stress and catalytic activity. This prevents localized degradation that would otherwise weaken the interfacial bond.

Surface Modification (Potential): While less common, the phosphite or its phosphate oxidation product could potentially form weak bonds (e.g., van der Waals forces, dipole-dipole interactions) with active sites on a filler surface, acting as a compatibilizer between the polymer and the filler.

Supramolecular Assembly and Self-Organization Principles

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. frontiersin.orgresearchgate.net The molecular architecture of Tris(2,4-di-tert-butylphenyl) phosphite provides features conducive to self-organization.

The key principles guiding its potential role in supramolecular assembly are:

Steric-Driven Packing: The three large, rigid 2,4-di-tert-butylphenyl groups extending from the central phosphorus atom create significant steric hindrance. This bulkiness dictates how the molecules can pack in a condensed state or at an interface, potentially leading to ordered, though not necessarily crystalline, domains.

π-π Stacking: The aromatic phenyl rings offer the possibility of π-π stacking interactions. These weak, non-covalent bonds can drive the alignment of molecules into column-like or layered structures, a common motif in supramolecular chemistry. researchgate.net

Host-Guest Chemistry: The pocket created by the three bulky aryl groups could potentially encapsulate smaller molecules, a fundamental concept in host-guest chemistry.

While specific research on the self-assembly of Tris(2,4-di-tert-butylphenyl) phosphite is not widespread, its structure is analogous to other molecules known to form complex assemblies. For example, its rigid, propeller-like shape could be used as a building block (a tecton) in designing more complex, multi-component supramolecular architectures where it controls the geometry and spacing of other functional units.

Environmental Transformation Pathways and Mechanistic Fate of Phosphorous Acid 2,4 Dibutylphenol 1/3 Species

Hydrolytic Degradation Mechanisms and Metabolite Identification

The hydrolysis of organophosphite esters, such as the species in "Phosphorous acid--2,4-dibutylphenol (1/3)," is a key degradation pathway in aqueous environments. The stability of these esters is influenced by factors like steric hindrance and the electronic properties of the substituents on the aromatic rings.

The primary mechanism of hydrolysis for triaryl phosphites involves the cleavage of the phosphorus-oxygen (P-O) bond. This reaction is catalyzed by both acids and bases. Under environmental conditions, the presence of moisture can lead to the breakdown of the phosphite (B83602) ester. For "Phosphorous acid--2,4-dibutylphenol (1/3)," the expected hydrolysis products are phosphorous acid and 2,4-di-tert-butylphenol (B135424).

Identified Metabolites from Hydrolysis: The principal metabolites expected from the complete hydrolysis of the "Phosphorous acid--2,4-dibutylphenol (1/3)" species are:

Phosphorous Acid (H₃PO₃): An inorganic acid that can be further oxidized in the environment.

2,4-Di-tert-butylphenol (DTBP): A substituted phenol (B47542) that is also subject to further environmental degradation. researchgate.netnih.gov

Research on organophosphite antioxidants in environmental samples, such as dust, has identified hydrolyzed products, confirming that this degradation pathway occurs under real-world conditions. semanticscholar.orgacs.org

Photolytic Transformation Pathways in Aqueous and Atmospheric Environments

Photolysis, or degradation by light, represents a significant transformation pathway for "Phosphorous acid--2,4-dibutylphenol (1/3)" and its components, particularly in the upper layers of water bodies and in the atmosphere.

For the closely related compound, tris(2,4-di-tert-butylphenyl)phosphite, the calculated half-life for photo-oxidation via indirect reaction with hydroxyl (•OH) radicals is approximately 5.4 hours. bohrium.com This suggests that photolytic degradation is a much more rapid process than hydrolysis for this class of compounds. The primary photolytic process for the phosphite moiety is oxidation to the corresponding phosphate (B84403). In the case of tris(2,4-di-tert-butylphenyl)phosphite, this results in the formation of tris(2,4-di-tert-butylphenyl)phosphate. nih.gov

The 2,4-di-tert-butylphenol component is also susceptible to photolytic degradation. The photolysis of substituted phenols in both aqueous and atmospheric environments is well-documented. semanticscholar.orgnih.govmdpi.com The degradation rates and pathways are influenced by the specific substituents on the phenol ring and the presence of reactive oxygen species (ROS) such as hydroxyl radicals. nih.gov Direct photolysis of phenols can lead to the formation of phenoxy radicals, which can then undergo further reactions. mdpi.com

While specific quantum yields for the photolysis of "Phosphorous acid--2,4-dibutylphenol (1/3)" are not available, the existing data on similar structures indicate that phototransformation is a critical process for its removal from the environment.

Biotransformation Mechanisms by Microorganisms (Excluding Ecotoxicity)

The microbial degradation of "Phosphorous acid--2,4-dibutylphenol (1/3)" involves the breakdown of its constituent parts: the phosphite and the substituted phenol.

Biodegradation of 2,4-Di-tert-butylphenol: Several studies have demonstrated the ability of various bacterial strains to degrade 2,4-di-tert-butylphenol. For instance, bacteria isolated from industrial wastewater, including species of Pandoraea, Lysinibacillus, Serratia, and Bacillus, have shown significant degradation capabilities. bohrium.comsemanticscholar.org In one study, Lysinibacillus sp. achieved an 89.31% degradation of 2,4-di-tert-butylphenol within seven days. semanticscholar.org The metabolic pathways for the breakdown of 2,4-di-tert-butylphenol are currently under investigation.

Biotransformation of the Phosphite Moiety: The organophosphite component of the complex, tris(2,4-di-tert-butylphenyl)phosphite, is reported to be not readily biodegradable in standard screening tests. oecd.org However, in vivo studies with rats have shown that the primary metabolite is the oxidized form, tris(2,4-di-tert-butylphenyl)phosphate, which is found in feces. oecd.org This suggests that oxidation of the phosphite to phosphate is a key biotransformation step. This transformation product has also been detected in environmental samples like fine particulate matter (PM2.5), and its formation is promoted by factors such as UV radiation and contact with water. nih.gov

Furthermore, microorganisms possess enzymatic machinery to process inorganic phosphite. Some bacteria can utilize phosphite as a source of phosphorus for growth through assimilatory phosphite oxidation. researchgate.netresearchgate.net Others can use it as an energy source in a process called dissimilatory phosphite oxidation (DPO), which is an ancient metabolic pathway. nih.govnih.govenergy.gov These processes are catalyzed by enzymes like phosphite dehydrogenase. researchgate.net

While direct evidence for the microbial degradation of the intact "Phosphorous acid--2,4-dibutylphenol (1/3)" complex is lacking, the available data strongly suggest that microorganisms in soil and water can degrade its components through oxidative and hydrolytic enzymatic reactions.

Adsorption and Desorption Mechanisms in Environmental Matrices

The movement and bioavailability of "Phosphorous acid--2,4-dibutylphenol (1/3)" in the environment are largely governed by its adsorption and desorption behavior in soil and sediment.

The high octanol-water partition coefficient (log Kow > 6.0) of the related compound, tris(2,4-di-tert-butylphenyl)phosphite, indicates a strong tendency to adsorb to organic matter in soil and sediment. bohrium.com The predicted soil adsorption coefficient (Log Koc) is 4.6, which classifies it as having low mobility. bohrium.com Fugacity modeling predicts that this compound will predominantly partition to soil (32%) and sediment (67%). bohrium.com

The adsorption of its hydrolysis product, 2,4-di-tert-butylphenol, to soil and sediment is also expected to be significant due to its hydrophobic nature. The strength of this adsorption will depend on soil properties such as organic carbon content and clay composition.

Environmental Transport and Persistence Modeling (Mechanistic Basis)

Environmental fate models are used to predict the transport, distribution, and persistence of chemicals in the environment. For "Phosphorous acid--2,4-dibutylphenol (1/3)" and its analogs, these models rely on key physical-chemical properties and degradation rate constants.

Key Modeling Parameters:

Octanol-Water Partition Coefficient (Log Kow): A high log Kow value, as seen with tris(2,4-di-tert-butylphenyl)phosphite (>6.0), is a primary driver for its partitioning into soil, sediment, and biota. bohrium.com

Water Solubility: The very low water solubility (<0.005 mg/L for tris(2,4-di-tert-butylphenyl)phosphite) limits its concentration in the aqueous phase and promotes partitioning to solid matrices. bohrium.com

Vapor Pressure: A low vapor pressure (1.3 x 10⁻¹⁰ hPa at 20°C for tris(2,4-di-tert-butylphenyl)phosphite) suggests that volatilization from water and soil surfaces is not a significant transport pathway. bohrium.com

Degradation Half-lives: The relatively short photo-oxidation half-life (5.4 hours for tris(2,4-di-tert-butylphenyl)phosphite) compared to its resistance to hydrolysis and ready biodegradation indicates that photolysis is a dominant degradation pathway in environments exposed to sunlight. bohrium.com

Modeling Predictions: Based on these parameters, environmental models like the Mackay Level III fugacity model predict that upon release into the environment, "Phosphorous acid--2,4-dibutylphenol (1/3)" and its parent phosphite ester will predominantly be found in soil and sediment. bohrium.com Its low water solubility and high adsorption potential will limit its transport in water, while its low vapor pressure will prevent significant atmospheric transport. The persistence of the compound will be primarily determined by the rate of photolysis in sunlit compartments and the slower rates of hydrolysis and biodegradation in soil and sediment.

Future Research Directions and Emerging Paradigms for Phosphorous Acid 2,4 Dibutylphenol 1/3 Chemistry

Exploration of Novel Synthetic Routes and Derivatizations

The development of innovative and efficient synthetic pathways is crucial for expanding the accessibility and application of Phosphorous acid--2,4-dibutylphenol (1/3). Future research will likely focus on moving beyond traditional synthesis methods. Organophosphorus chemistry is a broad and exciting field with potential for researchers in multi-disciplinary areas. researchgate.netrsc.org

Key areas for exploration include:

Catalytic Routes: Investigating novel catalysts to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. This includes the exploration of biocatalysis and nanocatalysis to achieve highly selective transformations.

Flow Chemistry: Utilizing microreactor technology for continuous and scalable synthesis, offering enhanced control over reaction parameters and improved safety.

Derivatization Strategies: Designing and synthesizing novel derivatives of Phosphorous acid--2,4-dibutylphenol (1/3) with tailored properties. This could involve modifying the phenol (B47542) or phosphite (B83602) moieties to enhance antioxidant activity, thermal stability, or compatibility with different polymer matrices. Common synthetic routes for organophosphorus compounds include nucleophilic substitution, oxidation, and coupling reactions.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and often higher yields. | Optimization of reaction conditions for the synthesis of Phosphorous acid--2,4-dibutylphenol (1/3) and its derivatives. |

| Sonochemistry | Enhanced reaction rates and yields through acoustic cavitation. | Exploring the use of ultrasound in key synthetic steps to improve efficiency. |

| Mechanochemistry | Solvent-free or low-solvent reactions, reducing environmental impact. | Development of solid-state synthetic routes for the compound. |

Advanced In-Operando Characterization Techniques

Understanding the behavior of Phosphorous acid--2,4-dibutylphenol (1/3) under real-world operating conditions is critical for optimizing its performance and elucidating its mechanisms of action. Advanced in-operando characterization techniques, which allow for real-time observation of chemical and physical changes, are set to revolutionize this area. fiveable.me These techniques provide valuable insights into the dynamic nature of surface phenomena. fiveable.me

Future research should focus on the application of techniques such as:

In-situ Spectroscopy: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the chemical transformations of the compound as it functions, for instance, as an antioxidant in a polymer melt.

X-ray Absorption Spectroscopy (XAS): This can provide information on the local electronic and geometric structure of the phosphorus center during a chemical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can be used to follow the reaction kinetics and identify intermediates in real-time.

| Technique | Information Gained | Application to Phosphorous acid--2,4-dibutylphenol (1/3) |

| In-situ FTIR/Raman | Vibrational modes of molecules, allowing for identification of functional groups and chemical changes. | Monitoring the oxidation of the phosphite to phosphate (B84403) and changes in the phenolic structure during antioxidant activity. |

| In-operando XAS | Oxidation state and coordination environment of the phosphorus atom. | Elucidating the electronic changes in the phosphorus center as it interacts with reactive species. |

| Real-time NMR | Chemical environment of phosphorus and hydrogen atoms. | Tracking the formation of reaction intermediates and degradation products in real-time. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm shift in chemical research, enabling the prediction of material properties and the acceleration of discovery. chemcopilot.com For Phosphorous acid--2,4-dibutylphenol (1/3), AI and ML can be leveraged in several ways. Machine learning has the potential to overcome the limitations of traditional methods by facilitating rapid, cost-effective in silico screening. kjpp.net

Predictive Modeling of Properties: ML algorithms can be trained on existing data to predict the antioxidant efficacy, thermal stability, and other properties of novel derivatives, thereby guiding synthetic efforts. kjpp.netnih.gov

Reaction Optimization: AI can be used to design and optimize synthetic routes by predicting reaction outcomes under various conditions, saving time and resources. appliedclinicaltrialsonline.comchemeurope.com

Mechanism Elucidation: Machine learning can help to analyze complex datasets from in-operando studies to identify patterns and correlations that may not be apparent to human researchers, thus aiding in the elucidation of reaction mechanisms. inl.gov

| AI/ML Application | Description | Impact on Research |

| Quantitative Structure-Activity Relationship (QSAR) | Develops models that correlate chemical structure with biological or chemical activity. | Enables the rapid screening of virtual libraries of derivatives to identify promising candidates for synthesis. |

| Automated Reaction Prediction | Utilizes neural networks and other algorithms to predict the products and yields of chemical reactions. | Accelerates the discovery of new synthetic routes and the optimization of existing ones. |

| Data-Driven Discovery | Employs ML to analyze large datasets and identify novel compounds with desired properties. | Facilitates the de novo design of new antioxidants based on the structural features of Phosphorous acid--2,4-dibutylphenol (1/3). semanticscholar.orgresearchgate.net |

Development of Sustainable Synthesis and Application Methodologies

In line with the principles of green chemistry, future research must prioritize the development of sustainable methods for the synthesis and application of Phosphorous acid--2,4-dibutylphenol (1/3). researchgate.netrsc.org This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Key areas of focus include:

Bio-based Feedstocks: Exploring the use of renewable resources for the synthesis of the 2,4-dibutylphenol precursor.

Solvent-Free or Greener Solvents: Developing synthetic routes that eliminate or replace traditional volatile organic solvents with more environmentally benign alternatives.

Catalytic Processes: As mentioned earlier, the use of highly efficient and recyclable catalysts can significantly improve the sustainability of the synthesis.

Circular Economy Approaches: Investigating the recyclability and biodegradability of polymers stabilized with this antioxidant to contribute to a more circular economy.

| Sustainability Aspect | Approach | Goal |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimize the generation of byproducts and waste. |

| Energy Efficiency | Utilizing energy-efficient synthetic methods such as microwave or flow chemistry. | Reduce the carbon footprint of the manufacturing process. |

| Renewable Feedstocks | Investigating the synthesis of precursors from biomass or other renewable sources. | Decrease reliance on fossil fuels. |

Untapped Mechanistic Roles and Functional Discoveries

While Phosphorous acid--2,4-dibutylphenol (1/3) is primarily known for its antioxidant properties, there is significant potential to uncover novel mechanistic roles and functions. Organophosphorus compounds have found numerous applications as active pharmaceutical ingredients and agrochemicals. researchgate.net

Future research could explore:

Synergistic Effects: Investigating the synergistic or antagonistic effects of this compound when used in combination with other additives, such as other antioxidants, light stabilizers, or flame retardants.

Catalytic Activity: Exploring the potential for the phosphorus center to act as a catalyst in certain chemical transformations.